molecular formula C16H21N5O3 B4546814 1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide

1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide

Cat. No.: B4546814
M. Wt: 331.37 g/mol
InChI Key: KKPMMXOBZPZBBC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety linked to a piperidine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-formyl-1,3-cyclohexanedione with various amines to form the quinazolinone core . This intermediate is then reacted with piperidine derivatives under specific conditions to yield the final product. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

    Medicine: The compound’s therapeutic potential is being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The piperidine ring enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[2-oxo-2-[(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)amino]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c17-15(24)10-4-6-21(7-5-10)9-14(23)20-16-18-8-11-12(19-16)2-1-3-13(11)22/h8,10H,1-7,9H2,(H2,17,24)(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPMMXOBZPZBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide
Reactant of Route 4
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide
Reactant of Route 5
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide
Reactant of Route 6
1-(2-Oxo-2-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)ethyl)piperidine-4-carboxamide

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